molecular formula C29H22N2O6S B2495523 ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate CAS No. 448214-16-2

ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate

Cat. No. B2495523
M. Wt: 526.56
InChI Key: MGGKXEMJPJTPQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate, often involves asymmetric Michael addition reactions. These processes can be catalyzed by bifunctional catalysts containing tertiary amine and thiourea groups, achieving high enantioselectivities and excellent stereoselectivities (Xin Li et al., 2012). Moreover, the synthesis can include steps like alkaline hydrolysis and reactions under specific conditions to introduce or modify functional groups relevant to the compound's structure.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals critical insights into their chemical behavior and potential applications. Studies on similar compounds, such as various benzofuran-acetic acid derivatives, highlight the importance of intermolecular interactions, including hydrogen bonds and π-π interactions, which influence the compound's stability and reactivity (Hong Dae Choi et al., 2009). These structural analyses are crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions and Properties

The chemical reactions involving benzofuran derivatives can include cis/trans isomerization, as observed with ethyl 5-phenylazo-benzofuran-2-carboxylate, which exhibits notable changes in its UV-Vis spectrum upon light irradiation, indicating a cis/trans isomerization in its azo group (Shen Yong-jia, 2010). These reactions are significant for understanding the compound's behavior under various conditions and its potential responsiveness to environmental changes.

Physical Properties Analysis

The physical properties of benzofuran derivatives, including the compound , are closely related to their molecular structure. The arrangement of functional groups and the overall molecular geometry can affect properties like solubility, melting point, and crystallinity. For example, the crystal structure of similar benzofuran compounds is often stabilized by hydrogen bonding and π-π interactions, which can also influence their solubility and melting points (Hong Dae Choi et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzofuran derivatives, are determined by their functional groups and molecular structure. For instance, the presence of phenylsulfonyl groups can significantly impact the compound's reactivity towards nucleophiles and electrophiles, affecting its participation in various organic reactions, such as the Michael addition or the Lossen rearrangement (Kishore Thalluri et al., 2014). Understanding these properties is essential for predicting the compound's behavior in synthetic pathways and potential applications in material science or pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl phenylsulfonylacetate serves as a precursor in the synthesis of derivatives such as 1-phenylsulfonylcyclopropanecarboxylic acid, showcasing the utility of phenylsulfonyl compounds in creating structurally complex molecules with potential for further chemical modifications and applications in synthesis (Takahashi, Suzuki, & Kata, 1985).
  • The study on cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate highlights the photochemical properties of benzofuran derivatives, indicating potential applications in photo-responsive materials and molecular switches (Shen Yong-jia, 2010).

Biological Activity

  • Benzofuro[3,2‐d]pyrimidines derived from ethyl 3-amino-2-benzofuran carboxylate have been explored for their antibacterial and antifungal activities, illustrating the relevance of benzofuran derivatives in developing new antimicrobial agents (Bodke & Sangapure, 2003).
  • Asymmetric Michael Addition reactions involving 3‐substituted benzofuran‐2(3H)‐ones have shown significant enantioselectivity, underlining the importance of these compounds in asymmetric synthesis and their potential in creating chiral molecules for pharmaceutical applications (Li et al., 2012).

Novel Compounds and Catalysis

  • The synthesis of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated compounds demonstrates the utility of specific sulfonyl derivatives in the synthesis of hydroxamic acids and ureas, offering a route to diverse functional groups without racemization (Thalluri, Manne, Dev, & Mandal, 2014).
  • Photochemically induced radical alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene showcases innovative methods for the modification of hydrocarbons, providing insights into the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

ethyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O6S/c1-2-36-29(33)26-24-19-22(13-14-25(24)37-27(26)20-9-5-3-6-10-20)31(28(32)21-15-17-30-18-16-21)38(34,35)23-11-7-4-8-12-23/h3-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGKXEMJPJTPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-phenyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate

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